1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose 1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC13547577
InChI: InChI=1S/C20H28O7S/c1-12-6-8-13(9-7-12)28(21,22)27-16-15(14-10-11-19(2,3)24-14)23-18-17(16)25-20(4,5)26-18/h6-9,14-18H,10-11H2,1-5H3/t14-,15-,16-,17-,18-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4CCC(O4)(C)C
Molecular Formula: C20H28O7S
Molecular Weight: 412.5 g/mol

1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose

CAS No.:

Cat. No.: VC13547577

Molecular Formula: C20H28O7S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose -

Specification

Molecular Formula C20H28O7S
Molecular Weight 412.5 g/mol
IUPAC Name [(3aR,5R,6R,6aR)-5-[(2R)-5,5-dimethyloxolan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C20H28O7S/c1-12-6-8-13(9-7-12)28(21,22)27-16-15(14-10-11-19(2,3)24-14)23-18-17(16)25-20(4,5)26-18/h6-9,14-18H,10-11H2,1-5H3/t14-,15-,16-,17-,18-/m1/s1
Standard InChI Key YMFVNTLEJWBJGE-DUQPFJRNSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)[C@H]4CCC(O4)(C)C
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4CCC(O4)(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4CCC(O4)(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule derives from α-D-allofuranose, a hexose sugar in its furanose form. The 1,2- and 5,6-hydroxyl groups are protected as isopropylidene acetals, while the 3-hydroxyl is converted into a tosylate group. This arrangement creates a rigid, bicyclic framework that stabilizes the furanose ring and directs reactivity to the C3 position.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC20H28O7S\text{C}_{20}\text{H}_{28}\text{O}_7\text{S}
Molecular Weight412.5 g/mol
CAS Number37002-45-2
Protective Groups1,2- and 5,6-O-isopropylidene; 3-O-tosyl

The stereochemistry at C3 is critical; the tosyl group’s equatorial orientation facilitates nucleophilic displacement reactions while minimizing steric hindrance .

Synthesis and Preparation

Precursor Derivation

The synthesis begins with D-glucose, which undergoes sequential protective group manipulations:

  • Isopropylidene Protection: D-glucose is treated with acetone under acidic conditions to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose .

  • Epimerization: The C3 hydroxyl group is epimerized to yield 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, leveraging the configurational flexibility of the furanose ring .

  • Tosylation: The C3 hydroxyl is then sulfonated using p-toluenesulfonyl chloride in pyridine or DMAP, producing the target compound.

Critical Reaction Parameters

  • Temperature: Tosylation proceeds optimally at 0–5°C to prevent side reactions.

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran ensures high yields.

Reactivity and Applications in Organic Synthesis

Nucleophilic Displacement at C3

The tosyl group acts as an exceptional leaving group, enabling SN2 reactions with diverse nucleophiles (e.g., azides, thiols, amines). This reactivity is exploited to introduce functional handles for further transformations:

R-OTs+NuR-Nu+TsO\text{R-OTs} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{TsO}^-

Glycosylation Strategies

The compound’s rigid structure minimizes undesired ring conformations during glycosylation. For example, coupling with alcohol acceptors in the presence of Lewis acids (e.g., BF3OEt2\text{BF}_3\cdot\text{OEt}_2) yields β-linked glycosides with high stereoselectivity.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct Application
AzidationNaN₃, DMF, 60°CAminoglycoside antibiotics
Thioglycoside FormationRSH, Et₃N, CH₂Cl₂Thiooligosaccharide probes
AminationNH₃/MeOH, high pressureN-Glycan precursors
Hazard CodePrecautionary Measure
P261Avoid inhalation of dust/particles
P305+P351+P338If in eyes: Rinse cautiously with water for several minutes; remove contact lenses
P280Wear protective gloves/protective clothing/eye protection
SupplierLocationPurity GradePackaging Options
BOC SciencesUnited States>98%1 g to 1 kg
CarbosynthUnited Kingdom95–98%250 mg to 500 g
J & K Scientific Ltd.China>97%100 mg to 10 g

Pricing varies significantly by quantity, with bulk purchases (≥100 g) costing approximately $120–150/g .

Research Advancements and Future Directions

Stereocontrolled Oligosaccharide Assembly

Recent studies highlight the compound’s utility in synthesizing tumor-associated carbohydrate antigens (e.g., Globo-H hexasaccharide). The tosyl group’s predictable displacement kinetics enable iterative glycosylation strategies with <5% anomeric byproducts.

Glycoconjugate Vaccine Development

Functionalization at C3 permits conjugation to carrier proteins (e.g., CRM197) via amide or thiourea linkages, enhancing immunogenicity in preclinical models.

Limitations and Challenges

  • Solubility: Limited solubility in polar aprotic solvents (e.g., DMSO) complicates large-scale reactions.

  • Stereochemical Drift: Prolonged storage may induce minor epimerization at C3, necessitating fresh preparation for sensitive applications .

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